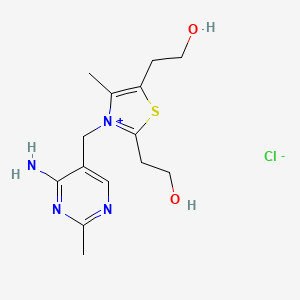

Hydroxyethylthiamine

Descripción

Historical Trajectory of Thiamine (B1217682) Coenzyme Research and the Elucidation of Hydroxyethylthiamine as an Intermediate

The story of this compound is intrinsically linked to the history of its parent molecule, thiamine (Vitamin B1). The initial impetus for thiamine research was the quest to understand and cure the debilitating disease beriberi, prevalent in populations with a diet rich in polished rice. ebsco.comwikipedia.org In the late 19th and early 20th centuries, researchers like Christiaan Eijkman and Gerrit Grijns pioneered the concept of "essential nutrients" by demonstrating that a substance in rice bran could prevent the neurological and cardiovascular symptoms of beriberi. ebsco.comnih.gov This substance was later identified as thiamine. Umetaro Suzuki first discovered it in 1910, and it was successfully isolated and crystallized by Barend Coenraad Petrus Jansen and Willem Frederik Donath in 1926. nih.govwikidoc.org The chemical structure and synthesis of thiamine were fully elucidated by Robert R. Williams in 1935. nih.govwikidoc.org

With the chemical identity of thiamine established, the focus shifted to its biochemical function. It became clear that thiamine's active form is thiamine pyrophosphate (TPP), a coenzyme essential for key metabolic enzymes. cornell.eduwikipedia.orgwikipedia.org A pivotal moment in understanding TPP's mechanism of action came in the 1950s through the groundbreaking work of Ronald Breslow. nationalmedals.orgbioengineer.orgucr.edu Breslow proposed a revolutionary idea: the C2 carbon of the thiazolium ring in TPP is unusually acidic and can be deprotonated to form a reactive ylide, a species with both a negative and a positive charge on adjacent atoms. ias.ac.in This ylide, he hypothesized, could then attack the carbonyl carbon of α-keto acids like pyruvate (B1213749). ias.ac.inwikipedia.org

This led to the critical insight that following the decarboxylation of the pyruvate-TPP adduct, a key intermediate is formed: 2-(α-hydroxyethyl)thiamine pyrophosphate (HETPP). acs.orgresearchgate.net Breslow's model, initially based on studies of model chemical systems, provided a compelling explanation for how TPP could facilitate reactions that were otherwise chemically challenging. ucr.eduwikipedia.org His use of techniques like proton NMR to demonstrate the acidity of the C2 proton was instrumental in gaining acceptance for his proposed mechanism. wikipedia.org Subsequent research, including kinetic and spectroscopic studies, has provided substantial evidence confirming the existence and catalytic competence of the HETPP intermediate in various TPP-dependent enzymes, solidifying its place as a fundamental component of thiamine-mediated biocatalysis. acs.orgnih.gov

Conceptual Framework of this compound as a Central Biocatalytic Intermediate

This compound pyrophosphate (HETPP) is not a stable end product but rather a transient, covalent intermediate that is central to the catalytic cycle of all thiamine pyrophosphate (TPP)-dependent enzymes. Its formation and subsequent reactions are a textbook example of how coenzymes facilitate enzymatic transformations by providing novel chemical functionalities.

The conceptual framework of HETPP as a biocatalytic intermediate can be broken down into the following key steps:

Activation of the Coenzyme: The process begins with the deprotonation of the C2 carbon of the thiazolium ring of TPP within the enzyme's active site. This generates a highly reactive carbanion, or ylide. ias.ac.in

Nucleophilic Attack: This TPP ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an α-keto acid substrate, such as pyruvate. This forms a covalent bond between the coenzyme and the substrate, creating an adduct.

Decarboxylation and Formation of this compound: The key decarboxylation event then occurs. The positively charged nitrogen of the thiazolium ring acts as an "electron sink," stabilizing the negative charge that develops as carbon dioxide is eliminated. This step is the chemical crux of TPP's function and results in the formation of the enamine intermediate, which quickly protonates to become the more stable 2-(α-hydroxyethyl)thiamine pyrophosphate (HETPP). tandfonline.com

Transfer or Release: The "hydroxyethyl" group, which is essentially an activated form of acetaldehyde, can then be transferred to an acceptor molecule or released as a product. For example, in the pyruvate dehydrogenase complex, the hydroxyethyl (B10761427) group is transferred to lipoamide. tandfonline.com This regenerates the TPP ylide, ready to begin another catalytic cycle.

The HETPP intermediate is thus the linchpin of TPP-dependent catalysis, effectively acting as a carrier of a two-carbon "active aldehyde" unit. This strategy is employed by a wide range of enzymes that catalyze diverse reactions, from simple decarboxylations to the formation of new carbon-carbon bonds.

Below is an interactive data table summarizing key TPP-dependent enzymes and the role of the this compound intermediate in their respective reactions.

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

51230-37-6 |

|---|---|

Fórmula molecular |

C14H21ClN4O2S |

Peso molecular |

344.9 g/mol |

Nombre IUPAC |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride |

InChI |

InChI=1S/C14H21N4O2S.ClH/c1-9-12(3-5-19)21-13(4-6-20)18(9)8-11-7-16-10(2)17-14(11)15;/h7,19-20H,3-6,8H2,1-2H3,(H2,15,16,17);1H/q+1;/p-1 |

Clave InChI |

BECBAQIAXDDXIE-UHFFFAOYSA-M |

SMILES |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)CCO)CCO.[Cl-] |

SMILES canónico |

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)CCO)CCO.[Cl-] |

Sinónimos |

hydroxyethylthiamine |

Origen del producto |

United States |

Enzymatic Reaction Mechanisms Involving Hydroxyethylthiamine

Radical Chemistry Involving Hydroxyethylthiamine Intermediates

This compound Radical Formation in Oxidoreductase Reactions

The catalytic cycle of TPP-dependent oxidoreductases typically begins with the nucleophilic attack of the C2 atom of the thiazolium ring of TPP onto the carbonyl carbon of a 2-oxoacid substrate, such as pyruvate (B1213749). This is followed by decarboxylation, releasing carbon dioxide and forming a covalent adduct. This adduct, known as the hydroxyethyl-TPP (HETPP) or hydroxyethylidene-TPP (HE-TPP) intermediate, represents the "active aldehyde" form of the cofactor nih.govresearchgate.netnih.govontosight.ainih.govpnas.orgresearchgate.net.

In oxidoreductase enzymes, this HE-TPP intermediate undergoes a one-electron oxidation. This oxidation generates a stabilized π-radical species, the HE-TPP radical. The radical character is delocalized across the thiazolium ring, particularly involving the sulfur and nitrogen atoms, which contributes to its relative stability and detectability via electron paramagnetic resonance (EPR) spectroscopy nih.govresearchgate.netnih.govnih.govacs.org. This radical formation is a crucial step that prepares the intermediate for subsequent electron transfer to the enzyme's redox centers researchgate.netnih.govpnas.org.

For instance, in Pyruvate:Ferredoxin Oxidoreductase (PFOR), the HE-TPP radical is formed after pyruvate decarboxylation. This radical intermediate has a measured half-life of approximately 4 minutes in the absence of coenzyme A (CoA), highlighting its significant stability due to electronic delocalization researchgate.netnih.govpnas.org. Similarly, in Pyruvate Oxidase (POX) from Lactobacillus plantarum, a hydroxyethyl-ThDP radical is formed as part of the catalytic sequence nih.govuni-konstanz.de. The formation of these radical intermediates is a hallmark of the mechanistic pathways employed by these enzymes.

Electron Transfer Pathways Associated with this compound Radicals

The HE-TPP radical serves as an electron donor in the catalytic process, initiating the transfer of reducing equivalents through the enzyme's internal electron transport chain to an external acceptor. The specific pathways vary depending on the enzyme.

In Pyruvate:Ferredoxin Oxidoreductase (PFOR), the HE-TPP radical donates an electron to the enzyme's proximal [4Fe-4S] cluster (Cluster A), which is located approximately 9.5 Å from the HE-TPP radical center. This initial electron transfer generates a paramagnetic [4Fe-4S]¹⁺ cluster and regenerates the TPP cofactor. The electron is then sequentially transferred through other iron-sulfur clusters (Clusters B and C) to the final electron acceptor, typically ferredoxin nih.govpnas.orgpnas.org. The rate of this initial electron transfer from the HE-TPP radical to Cluster A has been reported to be approximately 140 s⁻¹ at 10 °C nih.gov. The presence of coenzyme A (CoA) dramatically accelerates the subsequent electron transfer steps, enhancing the rate by up to 10⁵-fold, a phenomenon known as "CoA-gating" nih.govresearchgate.netpnas.orgacs.org.

In contrast, Pyruvate Oxidase (POX) utilizes flavin adenine (B156593) dinucleotide (FAD) as its electron acceptor. Following the formation of the hydroxyethyl-ThDP radical, two reducing equivalents are transferred to the FAD cofactor. In the presence of phosphate (B84403), this electron transfer occurs with an apparent first-order rate constant of 78 s⁻¹. However, in the absence of phosphate, the electron transfer proceeds in two discrete steps with rate constants of 81 s⁻¹ and 3 s⁻¹, leading to the transient formation of a flavin semiquinone/hydroxyethyl-ThDP radical pair nih.govuni-konstanz.de. Phosphate is deduced to enhance the second electron transfer step by 10²–10³-fold, possibly through nucleophilic attack on the radical, stabilizing a low-potential anion radical adduct nih.govuni-konstanz.deacs.org.

The redox potentials of the involved components are critical for these electron transfer events. For example, the [4Fe-4S] clusters in Desulfovibrio africanus PFOR have reported midpoint redox potentials of −390 mV, −515 mV, and −540 mV, facilitating the transfer of electrons to ferredoxin nih.gov. In Lactobacillus plantarum POX, the redox potentials for the FADox/FADsq and FADsq/FADred couples are −37 mV and −87 mV, respectively nih.govacs.org.

Table 1: Kinetic and Redox Properties of this compound Radical Intermediates in Oxidoreductases

| Enzyme | Intermediate | Electron Transfer Rate (s⁻¹) | Acceleration Factor (e.g., by CoA/Phosphate) | Electron Acceptor | Redox Potential (mV) | Reference(s) |

| Pyruvate:Ferredoxin Oxidoreductase (PFOR) | HE-TPP radical | ~140 (at 10°C) | ~10⁵ (by CoA) | [4Fe-4S] clusters | -390 to -540 | nih.govresearchgate.netnih.govpnas.orgacs.org |

| Pyruvate Oxidase (POX) | Hydroxyethyl-ThDP radical | 78 (with phosphate) | ~10²–10³ (by phosphate) | FAD | -37, -87 | nih.govuni-konstanz.deacs.org |

| 81 and 3 (without phosphate) |

Note: Redox potentials listed for PFOR are representative values for its iron-sulfur clusters, which mediate electron transfer from the HE-TPP radical. Specific potentials for the radical itself are not typically reported in this context, as it acts as the electron donor to these clusters.

Biosynthetic Pathways and Metabolic Roles of Hydroxyethylthiamine

Hydroxyethylthiamine as an Intermediate in the Biosynthesis of 1-Deoxy-D-Xylulose 5-Phosphate (DXP)

The formation of 1-Deoxy-D-xylulose 5-phosphate (DXP) is a critical branch point in the metabolism of many bacteria and plants. nih.govnih.gov DXP serves as a precursor for the biosynthesis of essential isoprenoids through the non-mevalonate pathway, as well as for the vitamins thiamine (B1217682) (B1) and pyridoxol (B6). wikipedia.org The synthesis of DXP is catalyzed by the enzyme DXP synthase, which depends on the TPP cofactor and its this compound intermediate. ebi.ac.ukechelon-inc.com

The synthesis of DXP begins with the TPP-dependent decarboxylation of pyruvate (B1213749). researchgate.net The TPP cofactor in the active site of DXP synthase attacks the carbonyl carbon of pyruvate. This is followed by the elimination of carbon dioxide, resulting in the formation of the key C2-hydroxyethyl carbanion intermediate attached to the TPP cofactor (hydroxyethyl-TPP). frontiersin.orgebi.ac.uk

This nucleophilic intermediate then attacks the carbonyl carbon of the second substrate, D-glyceraldehyde 3-phosphate (D-GAP). ebi.ac.uk This condensation reaction forms a covalent bond between the pyruvate-derived C2 unit and D-GAP, leading to the formation of DXP, which is then released from the enzyme, regenerating the TPP cofactor for the next catalytic cycle. researchgate.netebi.ac.uk

| Component | Role in DXP Synthesis |

| Pyruvate | Donor substrate; provides the two-carbon "hydroxyethyl" unit. researchgate.net |

| D-Glyceraldehyde 3-Phosphate (D-GAP) | Acceptor substrate; condenses with the hydroxyethyl (B10761427) unit. researchgate.net |

| Thiamine Pyrophosphate (TPP) | Essential cofactor; forms the hydroxyethyl-TPP intermediate. researchgate.net |

| DXP Synthase (DXS) | Enzyme; catalyzes the overall condensation reaction. echelon-inc.com |

| 1-Deoxy-D-xylulose 5-Phosphate (DXP) | Product; precursor for isoprenoids, thiamine, and pyridoxol. nih.gov |

| Carbon Dioxide (CO2) | Byproduct; released during the decarboxylation of pyruvate. wikipedia.org |

DXP synthase (DXS) catalyzes the first and rate-limiting step of the non-mevalonate pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway. nih.govebi.ac.uk This pathway is responsible for the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids (terpenoids). echelon-inc.comnih.gov

Isoprenoids are a vast and diverse class of natural products with over 50,000 identified compounds involved in critical biological functions, including:

Electron Transport: Quinones

Cell Membrane Stability: Hopanoids and sterols

Signal Transduction: Prenylated proteins

Photosynthesis: Chlorophylls echelon-inc.com

The MEP pathway is essential for most bacteria (including major pathogens), algae, and plant plastids, but it is absent in humans, who use the alternative mevalonate (B85504) pathway. nih.govnih.govwustl.edu This metabolic distinction makes DXS and other enzymes of the MEP pathway prime targets for the development of novel antibiotics, antimalarials, and herbicides. nih.govnih.gov The formation of the this compound intermediate is the central chemical event that initiates this vital biosynthetic route.

| Pathway | Organisms | Starting Materials | Key Intermediate |

| Non-Mevalonate (MEP) Pathway | Most bacteria, plants, apicomplexan protozoa nih.govwustl.edu | Pyruvate, Glyceraldehyde 3-phosphate wustl.edu | 1-Deoxy-D-xylulose 5-phosphate (DXP) wustl.edu |

| Mevalonate (MVA) Pathway | Eukaryotes (including humans), archaea, some bacteria echelon-inc.comwustl.edu | Acetyl-CoA wustl.edu | Mevalonate wustl.edu |

Contribution of this compound to Thiazole (B1198619) Moiety Biosynthesis

A fascinating aspect of thiamine metabolism is its self-perpetuating cycle, where the this compound intermediate is crucial for the synthesis of one of its own constituent parts: the thiazole ring. The product of the DXS-catalyzed reaction, DXP, is the direct precursor for the five-carbon backbone of the thiazole moiety of thiamine. nih.govnih.gov

In organisms like Escherichia coli, the enzyme thiazole synthase (ThiG) catalyzes a complex condensation reaction involving DXP, dehydroglycine, and a sulfur carrier protein (ThiS) to assemble the 4-methyl-5-β-hydroxyethylthiazole phosphate. nih.govnih.gov This thiazole derivative is then combined with a pyrimidine (B1678525) moiety to form thiamine phosphate, which is subsequently pyrophosphorylated to yield the active TPP cofactor. nih.gov

Therefore, the catalytic action of the hydroxyethyl-TPP intermediate within DXP synthase is required to produce DXP. This DXP is then utilized to construct the thiazole ring of new thiamine molecules, which become the very TPP cofactors that perpetuate the cycle. nih.gov This highlights the central and indispensable role of this compound in the biosynthesis and regeneration of this essential vitamin.

Advanced Methodologies for Research on Hydroxyethylthiamine

Analytical Detection and Quantification Techniques for Research Samples

Accurate detection and quantification of Hydroxyethylthiamine in research samples are essential for metabolic studies, nutritional analysis, and biochemical investigations. A range of advanced analytical techniques, leveraging chromatography and mass spectrometry, are employed to achieve this.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of vitamins and their derivatives, including this compound. The method typically involves separating compounds based on their differential partitioning between a stationary phase and a mobile phase humanjournals.com. For thiamine (B1217682) and its related compounds, including this compound, a common approach involves post-column derivatization to enhance detection sensitivity pickeringlabs.com.

A widely used derivatization strategy converts thiamine and its derivatives into highly fluorescent thiochrome (B1210408) compounds, typically using alkaline oxidation with reagents like potassium ferricyanide (B76249) cornell.eduscirp.org. This thiochrome derivative can then be detected with high sensitivity using fluorescence detectors, which offer superior selectivity and lower detection limits compared to UV-Vis detectors cornell.educhromatographyonline.comnih.gov. Advanced HPLC systems can be coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry (MS), allowing for comprehensive analysis humanjournals.comchromatographyonline.com. This compound can be chromatographically separated and quantified alongside thiamine and other phosphorylated derivatives researchgate.net.

Table 1: HPLC Calibration Ranges for Thiamine Derivatives

| Analyte | Calibration Range (µg/mL) | R² Value | Reference |

| Thiamine | 0.1 – 25 | 0.999 | pickeringlabs.com |

| Thiamine Pyrophosphate | 0.02 – 5 | 0.999 | pickeringlabs.com |

| Thiamine Monophosphate | 0.02 – 5 | 0.999 | pickeringlabs.com |

Table 2: HPLC Method Validation Parameters for Thiamine and Derivatives

| Parameter | Value Range | Analyte(s) | Reference |

| Intraday Reproducibility | 2.66% – 7.43% | TDP, TMP, B1 | scirp.org |

| Interday Reproducibility | 25.39% – 37.54% | TDP, TMP, B1 | scirp.org |

| Recovery | 96.0% – 101.7% | TDP, TMP, B1 | scirp.org |

| Linearity | Demonstrated (e.g., R²>0.99) | Thiamine, TPP, TMP | scirp.orgnih.gov |

Note: TDP refers to Thiamine Diphosphate (B83284), TMP to Thiamine Monophosphate, and B1 to Thiamine.

Isotope Dilution Mass Spectrometry (ID-MS) in Complex Biological Matrices

Isotope Dilution Mass Spectrometry (ID-MS) is recognized as a highly accurate and precise quantitative analytical technique, particularly suited for complex biological matrices chromatographyonline.comfda.gov. This method involves the addition of a known amount of a stable isotopically labeled analog of the target analyte (an internal standard) to the sample. The mixture is then analyzed by mass spectrometry, which can readily distinguish between the native analyte and its labeled counterpart based on their mass-to-charge ratios chromatographyonline.com.

The use of isotopically labeled internal standards in ID-MS effectively compensates for variations in sample preparation, extraction efficiency, and matrix effects that can compromise accuracy in other analytical methods nih.govnih.gov. This makes ID-MS exceptionally valuable for quantifying analytes like this compound in challenging samples such as plasma, infant formula, or food products researchgate.netchromatographyonline.com. National metrology institutes often employ ID-MS to assign certified values for reference materials due to its inherent accuracy researchgate.net. Studies employing ID-MS for related compounds have demonstrated excellent validation parameters, including high accuracy, precision, and recovery nih.govnih.gov.

Table 3: Typical ID-MS Validation Parameters for Analyte Quantification in Biological Matrices

| Parameter | Typical Value Range | Reference |

| Intra-day Reproducibility | ≤ 7.6% | nih.govnih.gov |

| Inter-day Reproducibility | ≤ 12.7% | nih.govnih.gov |

| Linearity | r² > 0.997 | nih.govnih.gov |

| Recovery | 90.9% – 110% | nih.govnih.gov |

| Stability | 90.0% – 100.5% | nih.govnih.gov |

Bioautographical Assays in Historical Contexts of Research

Bioautography is a powerful technique that combines chromatographic separation with biological detection, historically employed to identify compounds possessing specific biological activities within complex mixtures. In this method, a chromatogram (typically from thin-layer chromatography or HPLC) is directly exposed to a biological system, such as a microbial culture or an enzyme assay. Areas on the chromatogram that exhibit the desired biological effect—for example, microbial growth inhibition or enzyme activity—are visualized, thereby pinpointing the active compounds uliege.bewiley-vch.de.

Historically, bioautography has been instrumental in the discovery and characterization of bioactive natural products, including vitamins and antimicrobial agents uliege.be. For this compound, while direct historical applications of bioautography might be limited, the principle is relevant. Given that this compound shares physiological activity with thiamine fujifilm.com and is involved in vital metabolic pathways, bioautographic approaches could, in principle, be used to detect its presence or activity in biological samples or during enzymatic studies. For instance, by overlaying a chromatographically separated sample with microorganisms that require thiamine for growth, or with enzymes that utilize thiamine derivatives, the presence and location of active this compound could be identified. This approach complements chemical detection methods by directly linking chemical identity to biological function.

Compound List:

Acetaldehyde

Acetyl-CoA dehydrogenase

Acetyl lipoic acid

Adenosine-5'-triphosphate (ATP)

Cysteine

Chorismate

Cyanogen bromide

Glutathione

Glutamylcysteine

Hemagglutinin (HA)

Hydrogen sulfide (B99878) (H₂S)

this compound (HET)

Mercuric chloride

Neuraminidase (NA)

NADPH

OHEt-TPP

p-Hydroxybenzoate

Potassium ferricyanide

Prephenate

Pyruvate (B1213749) dehydrogenase complexes

Tetra-O-acyl sucrose (B13894) esters

Thiamine (Vitamin B1)

Thiamine Monophosphate (TMP)

Thiamine Pyrophosphate (TPP)

Thiochrome

2-(1-Hydroxyethyl)thiamine diphosphate (HETPP)

2-(hydroxyethyl)-thiamine diphosphate (THDP)

(alpha-Hydroxyethyl)thiamin diphosphate

HMG-CoA

Theoretical Implications and Future Research Directions

Expanding the Understanding of Thiamine (B1217682) Diphosphate (B83284) Cofactor Reactivity

Hydroxyethylthiamine is a crucial intermediate in reactions catalyzed by thiamine diphosphate (ThDP)-dependent enzymes. ontosight.ai ThDP, the active form of vitamin B1, is a vital coenzyme in the metabolism of carbohydrates. hmdb.ca The formation of the 2-(α-hydroxyethyl)thiamine diphosphate (HETDP) intermediate is a key step in the decarboxylation of α-keto acids like pyruvate (B1213749). ontosight.aitaylorandfrancis.com By studying HETDP, researchers can gain deeper insights into the catalytic mechanisms of ThDP.

The reactivity of the ThDP cofactor is centered around the formation of a nucleophilic ylide at the C2 position of the thiazolium ring. researchgate.net This ylide attacks the carbonyl carbon of substrates such as pyruvate, leading to the formation of a covalent adduct, C2α-lactylthiamin diphosphate. nih.gov Subsequent decarboxylation yields the HETDP intermediate, which is essentially a stabilized carbanion/enamine. nih.govnih.gov The fate of this intermediate determines the final product of the enzymatic reaction.

Future research can focus on trapping and characterizing HETDP and other covalent intermediates in a wider range of ThDP-dependent enzymes. Techniques like rapid chemical quench, circular dichroism, and solid-state NMR have been pivotal in observing these transient species. nih.gov Expanding the application of these methods can help to elucidate the precise electronic and conformational states of the cofactor at each catalytic step. researchgate.net For instance, in the FAD-dependent pyruvate oxidase from Lactobacillus plantarum, HETDP is involved in a complex electron transfer process to an adjacent flavin cofactor. nih.gov In the absence of phosphate (B84403), this transfer occurs in two distinct steps, involving the transient formation of a flavin semiquinone/hydroxyethyl-ThDP radical pair. nih.gov A detailed analysis of such radical intermediates will significantly enhance the understanding of inter-cofactor electron transfer mechanisms.

Table 1: Key Research Findings on this compound Diphosphate (HETDP) and Cofactor Reactivity

| Research Finding | Enzyme/System Studied | Significance for ThDP Reactivity | Reference(s) |

|---|---|---|---|

| HETDP is a central intermediate in the decarboxylation of α-keto acids. | Pyruvate Decarboxylase, Pyruvate Dehydrogenase Complex | Confirms the covalent catalytic model proposed by Breslow and highlights the role of the cofactor in stabilizing reaction intermediates. | ontosight.aitaylorandfrancis.comnih.gov |

| Transient formation of a flavin semiquinone/hydroxyethyl-ThDP radical pair. | Pyruvate Oxidase from Lactobacillus plantarum | Reveals a stepwise electron transfer mechanism from HETDP to FAD, expanding the known catalytic repertoire of the ThDP cofactor beyond simple carbanion chemistry. | nih.gov |

| The 4'-aminopyrimidine ring of ThDP participates in catalysis. | Various ThDP-dependent enzymes | Suggests an intramolecular proton transfer role for the pyrimidine (B1678525) ring, making the coenzyme a more active participant in catalysis than previously thought. | researchgate.netnih.govpsu.edu |

Elucidating Novel this compound-Dependent Enzymatic Functions

While HETDP is a well-established intermediate, the possibility of it or this compound itself participating in novel enzymatic reactions remains an exciting area of research. The natural occurrence of α-hydroxyethyl thiamine has been identified in microorganisms like Escherichia coli, suggesting it may have physiological roles beyond being a transient species in mainstream metabolic pathways. researchgate.net

Research has shown that in many ThDP-dependent reactions, side products are formed through the reactivity of the HETDP intermediate. psu.edu For example, pyruvate decarboxylase can produce acetoin (B143602) as a by-product from the HETDP intermediate. researchgate.net This carboligase activity, where HETDP reacts with an aldehyde, hints at a broader catalytic potential. Investigating enzymes that might have evolved to specifically and efficiently utilize this compound or its diphosphate as a substrate for synthetic reactions could uncover new metabolic pathways or regulatory mechanisms.

Future studies could employ functional genomics and metabolomics to screen for enzymes that bind to or modify this compound. For instance, studies in thiamine-deficient rats have shown that orally administered α-hydroxyethylthiamine is readily converted to thiamine in the liver, indicating the presence of enzymatic machinery capable of acting on this compound. nii.ac.jp Identifying these enzymes and their physiological context could reveal novel salvage pathways or signaling roles for thiamine derivatives. Furthermore, some research has explored the effects of this compound diphosphate in biological systems, such as its potential anticancer efficacy, which could be linked to uncharacterized enzymatic interactions. nih.govnih.gov

Table 2: Known and Potential Enzymatic Contexts for this compound

| Enzyme/Pathway | Role of this compound/HETDP | Potential for Novel Functions | Reference(s) |

|---|---|---|---|

| Pyruvate Decarboxylase (PDC) | Intermediate (HETDP) leading to acetaldehyde; by-product formation (acetoin). | The inherent carboligase activity could be the primary function in yet-to-be-discovered enzymes. | taylorandfrancis.compsu.eduresearchgate.net |

| Pyruvate Dehydrogenase Complex (PDHc) | Intermediate (HETDP) in the formation of acetyl-CoA. | The complex series of reactions within PDHc could hold clues to other multi-enzyme systems that utilize HETDP. | taylorandfrancis.compsu.edu |

| Pyruvate Oxidase | Intermediate (HETDP) in the oxidative conversion of pyruvate to acetyl-phosphate. | The radical-based mechanism suggests HETDP could participate in other redox reactions. | nih.gov |

| Acetohydroxyacid Synthase (AHAS) | HETDP is an intermediate in the synthesis of branched-chain amino acids. | The synthetic use of the HETDP intermediate is a prime example of its anabolic potential. | psu.edu |

Interdisciplinary Approaches to Biochemical Pathway Mapping and Regulation

Understanding the complete metabolic network involving this compound requires the integration of diverse scientific disciplines. The complexity of metabolic pathways, with their intricate connections and regulatory feedback loops, necessitates approaches that go beyond traditional biochemistry. researchgate.net

Computational Biology and 'Omics' Integration: The availability of large-scale 'omics' datasets (genomics, transcriptomics, proteomics, and metabolomics) provides an unprecedented opportunity to map the metabolic fate of this compound. montana.edu By mapping gene expression data onto known metabolic pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can generate organism-specific models of metabolism. researchgate.netembl.de this compound diphosphate is listed in KEGG as a participant in several key pathways, including pyruvate metabolism and the citrate (B86180) cycle. genome.jpkegg.jp Computational methods can be used to predict novel connections and regulatory hubs within these networks. mdpi.com

Systems Biology and Control Theory: Systems biology aims to understand biological systems as a whole by modeling the interactions between their components. researchgate.net Control theory, an engineering discipline, can be applied to model the dynamics and regulation of metabolic pathways. researchgate.net By creating mathematical models of the pathways involving this compound, researchers can simulate how perturbations, such as changes in substrate availability or enzyme expression, affect the flow of metabolites. This can help in understanding the principles of metabolic regulation and identifying key control points.

Biophysical and Structural Biology: High-resolution structural data of enzymes in complex with this compound or its analogues are crucial. These structures provide atomic-level insights into binding and catalysis that can inform the development of more accurate computational models and guide the search for novel enzymatic functions. psu.edu

The convergence of these interdisciplinary approaches will be essential for building a comprehensive picture of this compound's role in the cell, from the quantum chemistry of its reactivity to its function within the complex, regulated network of metabolic pathways.

Table 3: Interdisciplinary Methodologies for Studying this compound Pathways

| Methodology | Application to this compound Research | Expected Outcome | Reference(s) |

|---|---|---|---|

| Metabolic Pathway Mapping (e.g., KEGG, iPath) | Identifying all known reactions and pathways involving HETDP. | A comprehensive map of the known metabolic context of HETDP, serving as a scaffold for further investigation. | embl.degenome.jpkegg.jp |

| 'Omics' Data Integration (Genomics, Transcriptomics, etc.) | Correlating the presence/abundance of this compound with gene and protein expression profiles. | Identification of genes and enzymes associated with this compound metabolism and regulation. | researchgate.netmontana.edu |

| Computational Modeling and Simulation | Building kinetic models of pathways involving HETDP to study metabolic flux and regulation. | A dynamic understanding of how the pathway is controlled and how it responds to changes in cellular state. | researchgate.netmdpi.com |

| Systems Biology and Control Theory | Analyzing the entire metabolic network to understand the systemic role and regulation of this compound-related pathways. | Insights into feedback mechanisms, pathway stability, and the identification of critical control nodes. | researchgate.net |

| High-Resolution Structural Biology (X-ray Crystallography, Cryo-EM) | Determining the three-dimensional structures of enzymes bound to HETDP or its analogues. | Detailed mechanistic understanding of enzyme-cofactor interactions, guiding inhibitor design and functional studies. | nih.govpsu.edu |

Q & A

Q. What analytical methods are recommended for detecting and quantifying hydroxyethylthiamine (HET) in enzymatic reaction mixtures?

Methodological Answer: Reverse-phase HPLC with fluorescence detection is a robust method for HET analysis. Use an Inertsil ODS-3 column (5 µm, 150 × 4.6 mm) with a mobile phase of methanol and 0.01 M NaH₂PO₄/0.15 M NaClO₄ (pH 2.2) in a 1:9 ratio. Detect HET at excitation/emission wavelengths of 375/440 nm. Ensure reaction reagents like potassium ferricyanide/NaOH are added post-column for derivatization. Calibration curves using standard HET solutions (e.g., 50 mg/L) are critical for quantification .

| Parameter | Specification |

|---|---|

| Column | Inertsil ODS-3 (5 µm, 150 × 4.6 mm) |

| Eluent | Methanol:Phosphate buffer (1:9, v/v) |

| Detection | Fluorescence (Ex 375 nm, Em 440 nm) |

| Injection Volume | 20 µL |

Q. How does this compound diphosphate (HETDP) function in pyruvate oxidase systems?

Methodological Answer: HETDP is a key intermediate in the oxidative decarboxylation of pyruvate. In Lactobacillus plantarum pyruvate oxidase, HETDP forms via C2 deprotonation of thiamine diphosphate (ThDP) upon pyruvate binding. FAD acts as a cofactor, accelerating ThDP activation by 10-fold (rate constant: 10⁻² s⁻¹ → 20 s⁻¹). Experimental validation requires anaerobic stopped-flow kinetics to monitor FAD-ThDP coupling and HETDP formation via UV-Vis spectroscopy at 315 nm .

Q. What are standard protocols for synthesizing this compound derivatives for in vitro studies?

Methodological Answer: Synthesize HET derivatives via nucleophilic addition of acetaldehyde to ThDP. Use anaerobic conditions to prevent oxidation. Purify via ion-exchange chromatography (e.g., DEAE-cellulose) and confirm structure using ¹H NMR (δ 5.8–6.2 ppm for C6-H of thiazolium ring) and mass spectrometry (m/z 505 for HETDP). Control reaction pH (6.5–7.5) to minimize side products like dihydroxyethyl derivatives .

Advanced Research Questions

Q. How do contradictory kinetic data for HETDP formation in pyruvate oxidase arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from FAD binding heterogeneity. FAD binds in two steps: (1) initial weak binding permits HETDP formation but not electron transfer; (2) tight binding enables O₂ activation. Use 5-deaza-FAD (electron-deficient analogue) to decouple these steps. Compare activity assays (e.g., dichlorophenolindophenol vs. O₂) to isolate FAD’s role. Kinetic modeling (e.g., sequential two-step binding) reconciles data by assigning rate constants (k₁ = 1.2 × 10³ M⁻¹s⁻¹; k₂ = 0.8 s⁻¹) .

Q. What experimental designs validate the radical intermediates of HETDP in 2-oxoacid oxidoreductases?

Methodological Answer: Use electron paramagnetic resonance (EPR) spectroscopy with rapid-freeze quench techniques. Trap radical intermediates by reacting HETDP with substrate analogues (e.g., pyruvate-2-¹³C). Monitor spin densities at g ≈ 2.003 for thiazolium-based radicals. Isotope labeling (²H, ¹³C) and kinetic isotope effect (KIE) studies further elucidate proton/electron transfer mechanisms. Cross-validate with X-ray crystallography of enzyme-HETDP complexes .

Q. How can researchers address inconsistencies in HET stability profiles across different enzymatic assays?

Methodological Answer: HET stability is pH- and buffer-dependent. In phosphate buffer (pH 7.0), HET decomposes via retro-aldol cleavage (t₁/₂ = 2 h at 25°C). Use borate or Tris buffers (pH 8.0–8.5) to stabilize HET by chelating divalent metals. Quantify degradation via LC-MS and adjust assay durations accordingly. Control temperature (4°C for storage vs. 37°C for activity assays) to minimize artifacts .

Q. What advanced models explain the bidirectional activation of ThDP and FAD in HETDP-forming enzymes?

Methodological Answer: The "protein-mediated allostery" model posits that FAD binding induces conformational changes in the ThDP-binding pocket, lowering the pKa of C2-H from ~10 to ~6.5. Validate via site-directed mutagenesis of residues at the FAD-ThDP interface (e.g., Glu636 in pyruvate oxidase). Measure pH-rate profiles and compare wild-type vs. mutant enzymes. Molecular dynamics simulations further reveal dynamic coupling between cofactors .

Data Analysis & Interpretation Guidelines

-

Handling Spectral Overlaps in HET Detection:

Use second-derivative UV spectroscopy or diode-array HPLC to distinguish HET (λmax = 265 nm) from ThDP (λmax = 242 nm). Deconvolute overlapping peaks with software like GRAMS/AI . -

Statistical Validation of Kinetic Parameters:

Apply nonlinear regression (e.g., Michaelis-Menten fitting with GraphPad Prism) and report 95% confidence intervals. Use F-tests to compare models (e.g., sequential vs. ping-pong) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.